N-Formyl Oxcarbazepine
Overview
Description
“N-Formyl Oxcarbazepine” is a derivative of Oxcarbazepine . Oxcarbazepine is an antiepileptic drug used to reduce the occurrence of epileptic episodes . It is not intended to cure epilepsy but is used alone or in combination with other medications for the treatment of focal (partial) seizures in adults .
Synthesis Analysis
The original synthesis of Oxcarbazepine was performed by Ciba-Geigy Ltd, Basel, Switzerland . Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases .
Molecular Structure Analysis
The molecular formula of this compound is C16H12N2O3 . The average mass is 280.278 Da and the monoisotopic mass is 280.084778 Da .
Chemical Reactions Analysis
Oxcarbazepine and its metabolite MHD have been shown to exert antiepileptic activity by blockade of voltage-dependent sodium channels in the brain . Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to MHD, which is responsible for the pharmacological effect of the drug .
Physical and Chemical Properties Analysis
Oxcarbazepine is a white to faintly orange powder with a molecular weight of 252.3D . The log value of the partition coefficient of oxcarbazepine in n-octanol/pH 7.4 phosphate buffer is 1.30 . Its dissociation constant (pKa) is 10.7 . It is slightly soluble in chloroform, dichloromethane, acetone .
Scientific Research Applications
Antiepileptic Efficacy : Oxcarbazepine has been found effective in treating partial epileptic seizures, both as monotherapy and as adjunctive therapy. It is particularly noted for its efficacy in reducing seizure frequency in patients with uncontrolled partial seizures (Barcs et al., 2000).
Neuropathic Pain : It has also shown promise in the treatment of neuropathic pain, including conditions like trigeminal neuralgia and painful diabetic neuropathy. Oxcarbazepine's analgesic effects and its improved safety profile compared to other antiepileptic drugs make it a valuable option in neuropathic pain management (Carrazana & Mikoshiba, 2003).
Psychiatric Disorders : Studies have indicated potential applications of oxcarbazepine in bipolar and schizoaffective disorders. It is considered to have prophylactic efficacy and long-term benefits in these conditions, although more controlled trials are needed for conclusive evidence (Popova et al., 2007).
Reproductive Endocrine Function : Research comparing the effects of carbamazepine and oxcarbazepine on reproductive endocrine function in women with epilepsy has been conducted, highlighting the need for further study in this area (Löfgren et al., 2006).
Pharmacokinetics and Metabolism : Various studies have focused on the pharmacokinetics of oxcarbazepine and its metabolites, analyzing how it is processed in the body and its interaction with other substances (Antunes et al., 2013).
Adverse Effects and Risk Factors : Research has also been conducted on the adverse effects of oxcarbazepine, such as cutaneous adverse drug reactions, and identifying risk factors like certain genetic markers (Moon et al., 2016).
Neuroprotective Effects : There is also emerging evidence of oxcarbazepine's neuroprotective effects in conditions like global cerebral ischemia (Ahn et al., 2019).
Mechanism of Action
Target of Action
N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons . In conditions such as epilepsy, these action potentials can occur excessively, leading to seizure activity .
Mode of Action
It is thought to primarily involve the blockade of voltage-gated sodium channels . By blocking these channels, this compound stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
This compound is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (also known as licarbazepine), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The 10-monohydroxy derivative is then eliminated by conjugation with glucuronic acid .
Pharmacokinetics
The absorption of this compound is expected to be complete, similar to Oxcarbazepine . In plasma, the mean apparent elimination half-life of the active metabolite in adults is approximately 8-9 hours . Food has no effect on the bioavailability of the compound . At steady state, the active metabolite displays predictable linear pharmacokinetics at doses ranging from 300 to 2400mg . In patients with moderate to severe renal impairment, the elimination half-life of the active metabolite is prolonged, necessitating a dose reduction .
Result of Action
The primary result of this compound’s action is the prevention of seizures. By blocking voltage-gated sodium channels, it prevents the excessive firing of action potentials that leads to seizure activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, factors such as the patient’s diet, lifestyle, and co-administration with other medications can influence the drug’s pharmacokinetics and pharmacodynamics
Safety and Hazards
Future Directions
There is a need for better-tolerated drugs for the treatment of conditions like epilepsy. A new, better-tolerated, Nav1.7 selective state-dependent, sodium channel blocker (vixotrigine) is under development . Future trials testing the effect of combination therapy in patients with conditions like epilepsy are needed .
Biochemical Analysis
Biochemical Properties
N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, is thought to interact with voltage-gated sodium channels in the brain, blocking their activity This interaction is crucial in preventing the rapid, repetitive firing of electrical signals, thereby reducing the occurrence of seizures
Cellular Effects
Oxcarbazepine and its active metabolite have been shown to influence cell function by modulating sodium channels This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to share a similar mechanism with Oxcarbazepine, which exerts its effects primarily through the blockade of voltage-gated sodium channels This action inhibits the propagation of action potentials in neurons, thereby reducing seizure activity
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Oxcarbazepine have shown that chronic treatment can result in a significant reduction in its anticonvulsant and neurotoxic effects
Dosage Effects in Animal Models
Studies on Oxcarbazepine have shown that its anticonvulsant effect can be attenuated with chronic treatment
Metabolic Pathways
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for its pharmacological effect . This step is mediated by cytosolic arylketone reductases
Transport and Distribution
Oxcarbazepine is known to be rapidly absorbed with complete bioavailability
Properties
IUPAC Name |
N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEYBWXNDHBTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158856 | |
Record name | N-Formyl oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-76-0 | |
Record name | N-Formyl oxcarbazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formyl oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYL OXCARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX2PYL76W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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